

# Spectroscopic Analysis of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-nitrobenzene

Cat. No.: B110544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dibromo-2-nitrobenzene** (CAS No. 3460-18-2). The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and key spectroscopic correlations.

## Spectroscopic Data Summary

The spectroscopic data for **1,4-Dibromo-2-nitrobenzene** is summarized below. This data is critical for the structural elucidation and purity assessment of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-3	~8.15	d	~2.5	Proton ortho to the nitro group
H-5	~7.85	dd	~8.5, ~2.5	Proton ortho to a bromine and meta to the nitro group
H-6	~7.65	d	~8.5	Proton meta to a bromine and the nitro group

Note: Predicted values based on typical substituent effects on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-2 (C-NO <sub>2</sub> )	~149
C-4 (C-Br)	~125
C-1 (C-Br)	~122
C-5	~135
C-3	~132
C-6	~130

Note: Predicted values based on incremental chemical shift calculations for substituted benzenes. Actual values will depend on the specific experimental setup.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1,4-Dibromo-2-nitrobenzene** is characterized by the following key absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~3100-3000	Medium	Aromatic C-H stretch
~1580, 1470, 1380	Medium-Weak	Aromatic C=C ring stretches
~880-820	Strong	C-H out-of-plane bending for 1,2,4-trisubstituted benzene
~750	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

### Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
281/283/285	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for two Br atoms)
235/237/239	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
156/158	Moderate	[M-Br-NO <sub>2</sub> ] <sup>+</sup>
75	High	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>
74	Moderate	[C <sub>6</sub> H <sub>2</sub> ] <sup>+</sup>

Note: The presence of two bromine atoms results in a characteristic isotopic cluster for bromine-containing fragments (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

#### 2.1.1. Sample Preparation

- Accurately weigh 10-20 mg of **1,4-Dibromo-2-nitrobenzene**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

#### 2.1.2. $^1\text{H}$ NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm). Integrate the signals and determine the coupling constants.

#### 2.1.3. $^{13}\text{C}$ NMR Acquisition

- Instrument: 100 MHz (or higher) NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30')
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation (KBr Pellet Method)

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at  $\sim 110^\circ\text{C}$  for at least 2-3 hours to remove any adsorbed water.
- In an agate mortar, grind 1-2 mg of **1,4-Dibromo-2-nitrobenzene** into a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
- Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

### 2.2.2. FTIR Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Accessory: Transmission sample holder
- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$

- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32
- Procedure:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

### 2.3.1. Sample Preparation

- Prepare a dilute solution of **1,4-Dibromo-2-nitrobenzene** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

### 2.3.2. GC-MS Acquisition

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Injection Mode: Split/splitless injection (e.g., 1 µL injection volume with a 50:1 split ratio).
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: Increase to 280°C at a rate of 15°C/min.
  - Final hold: 280°C for 5 minutes.

- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Analysis: Identify the peak corresponding to **1,4-Dibromo-2-nitrobenzene** based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

## Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of **1,4-Dibromo-2-nitrobenzene** and highlights the key proton and carbon atoms relevant to the NMR data.

Caption: Molecular structure of **1,4-Dibromo-2-nitrobenzene** with NMR assignments.

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